2-Methyl-6-nitro-4H-chromen-4-one
Description
2-Methyl-6-nitro-4H-chromen-4-one is a chromenone derivative characterized by a bicyclic structure comprising a benzopyran-4-one core. The compound features a methyl group at position 2 and a nitro group at position 6. Chromenones are widely studied for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities . The nitro group enhances electrophilic reactivity, while the methyl group contributes to steric and electronic modulation of the aromatic system.
Properties
Molecular Formula |
C10H7NO4 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2-methyl-6-nitrochromen-4-one |
InChI |
InChI=1S/C10H7NO4/c1-6-4-9(12)8-5-7(11(13)14)2-3-10(8)15-6/h2-5H,1H3 |
InChI Key |
ZPVKGJPJOJPONG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-nitro-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method is the reaction of 2-hydroxyacetophenone with nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to yield the desired chromene derivative .
Industrial Production Methods: Industrial production of 2-Methyl-6-nitro-4H-chromen-4-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-nitro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The chromene ring can be hydrogenated to form dihydrochromene derivatives.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Amino derivatives: Formed by the reduction of the nitro group.
Dihydrochromene derivatives: Formed by the hydrogenation of the chromene ring.
Substituted chromenes: Formed by electrophilic substitution reactions.
Scientific Research Applications
2-Methyl-6-nitro-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials with unique optical and electronic properties
Mechanism of Action
The biological activity of 2-Methyl-6-nitro-4H-chromen-4-one is attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The chromene ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Electronic Features
The table below summarizes key structural attributes and molecular properties of 2-Methyl-6-nitro-4H-chromen-4-one and its analogs:
Pharmacological and Functional Differences
- Antimicrobial Activity: Nitro-substituted chromenones (e.g., 2-Methyl-6-nitro-4H-chromen-4-one) exhibit enhanced antimicrobial potency compared to alkyl or amino derivatives, likely due to redox-active nitro groups disrupting microbial electron transport .
- Solubility and Bioavailability : The phenyl-substituted analog (6-Nitro-2-phenyl-4H-chromen-4-one) shows reduced aqueous solubility but improved membrane permeability due to increased lipophilicity .
- Enzyme Inhibition: Amino derivatives (e.g., 6-Amino-2-methyl-4H-chromen-4-one) demonstrate aldose reductase inhibition, attributed to hydrogen-bonding interactions between the -NH₂ group and enzyme active sites .
Key Research Insights
- Electronic Effects: Nitro groups significantly lower the electron density of the chromenone ring, making 2-Methyl-6-nitro-4H-chromen-4-one more reactive toward nucleophilic attack compared to ethyl- or methyl-substituted analogs .
- Crystallographic Studies: Hydrogen-bonding patterns in nitro derivatives differ from amino analogs, as observed in crystal structures resolved using SHELX software .
- Thermal Stability: Nitro-substituted chromenones decompose at higher temperatures (~300°C) compared to halogenated derivatives (~250°C), as noted in thermogravimetric analyses .
Industrial and Pharmaceutical Relevance
- Drug Intermediates : 2-Methyl-6-nitro-4H-chromen-4-one serves as a key intermediate in synthesizing antitumor agents, leveraging its nitro group for subsequent functionalization .
- Material Science: Phenyl- and halogen-substituted chromenones are explored as fluorescent probes due to their tunable emission properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
